2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYEEKKFIJXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358762 | |
| Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354992-07-7 | |
| Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl 4 Pyrrolidin 1 Yl Quinazoline and Analogues
Strategies for Quinazoline (B50416) Core Synthesis
The formation of the bicyclic quinazoline ring system is the foundational step in synthesizing the target compound. A variety of methods, ranging from classical named reactions to modern catalytic approaches, have been developed to achieve this.
Classical methods for quinazoline synthesis have been established for over a century and remain relevant. nih.gov
Niementowski Synthesis : This reaction involves the condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones. wikipedia.orgnih.govchemeurope.com The process generally requires high temperatures and can be time-consuming, but it is a fundamental method for creating the quinazolinone precursor. nih.gov
Gabriel Synthesis : In 1903, Gabriel devised a method for synthesizing the quinazoline ring itself, which was a significant improvement at the time. nih.govorgchemres.orgnih.gov A common Gabriel-type synthesis involves the reaction of o-aminobenzaldehyde with formamide. nih.gov
Morgan Synthesis : Morgan's method provides a route to 4-quinazolinones through the reaction of N-acylanthranilic acids with an amine, followed by cyclization. This approach offers a way to introduce substituents at the N-3 position.
Isatoic Anhydride (B1165640) Routes : Isatoic anhydride is a versatile and widely used precursor for quinazoline and quinazolinone derivatives. tandfonline.comtandfonline.com It can react with various nitrogen nucleophiles in multicomponent reactions, followed by cyclocondensation, to produce a diverse range of substituted quinazolines. orgchemres.orgtandfonline.comtandfonline.com This method is often favored for its efficiency and the ability to generate complex structures in a single pot. orgchemres.org For instance, a three-component reaction of isatoic anhydride, an aldehyde, and an amine is a common strategy to build the quinazolinone core. orgchemres.org
These classical methods are summarized in the table below.
| Method | Starting Materials | Key Intermediate/Product |
| Niementowski | Anthranilic acid, Amide | 4-Oxo-3,4-dihydroquinazoline (Quinazolinone) |
| Gabriel | o-Aminobenzaldehyde, Formamide | Quinazoline |
| Morgan | N-Acylanthranilic acid, Amine | 4-Quinazolinone |
| Isatoic Anhydride | Isatoic anhydride, Amine, Electrophile | Substituted Quinazolinone |
To overcome the often harsh conditions and long reaction times of classical methods, modern techniques have been developed.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. frontiersin.org In quinazoline synthesis, microwave-assisted protocols can reduce reaction times from hours to minutes. sci-hub.catresearchgate.net This technique has been successfully applied to Niementowski-type reactions and syntheses starting from isatoic anhydride, making the construction of the quinazolinone core more efficient and environmentally friendly. nih.govvanderbilt.edursc.org
Catalytic Methods : The use of transition-metal catalysts has revolutionized the synthesis of heterocyclic compounds, including quinazolines. mdpi.com Catalysts based on copper, iron, ruthenium, and nickel have been employed for the dehydrogenative coupling and cyclization reactions that form the quinazoline ring. organic-chemistry.orgnih.gov For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a practical route to 2-substituted quinazolines. organic-chemistry.org Iron-catalyzed multicomponent reactions have also been developed as a cost-effective and green alternative. nih.gov These catalytic systems often operate under milder conditions and show broad substrate scope. researchgate.net
Introduction of 2-Chlorophenyl Moiety: Functionalization at C-2 Position
Once the quinazoline or quinazolinone core is formed, the next step is the introduction of the 2-chlorophenyl group at the C-2 position. This is typically achieved through C-H functionalization or cross-coupling reactions. A common strategy involves using a 2-aryl quinazolinone precursor. Transition metal-catalyzed C-H activation is a powerful method for directly functionalizing the C-2 position of the pre-formed quinazoline ring, but building the ring with the C-2 substituent already in place is often more straightforward.
For instance, a 2-aminobenzophenone (B122507) can be reacted with 2-chlorobenzaldehyde (B119727) and a nitrogen source like ammonium (B1175870) acetate (B1210297) in a one-pot reaction to form the 2-(2-chlorophenyl) substituted quinazoline core directly. Catalytic methods, often employing metals like palladium or ruthenium, facilitate the coupling of quinazoline precursors with aryl halides or arylboronic acids to install the desired aryl group at the C-2 position. researchgate.netnih.gov
Introduction of Pyrrolidin-1-yl Moiety: Functionalization at C-4 Position
The final key structural element, the pyrrolidin-1-yl group, is introduced at the C-4 position. This is almost universally accomplished via a nucleophilic aromatic substitution (SNAr) reaction.
The typical synthetic sequence involves two steps:
Chlorination at C-4 : The quinazolinone intermediate, synthesized as described in section 2.1, is converted to a more reactive 4-chloroquinazoline. This is commonly achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Nucleophilic Substitution : The resulting 4-chloro-2-(2-chlorophenyl)quinazoline (B3273745) is then reacted with pyrrolidine (B122466). The nitrogen atom of pyrrolidine acts as a nucleophile, displacing the chloride ion at the C-4 position to form the final product, 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline. This SNAr reaction is highly selective for the C-4 position due to the electron-withdrawing nature of the quinazoline ring nitrogen atoms. chim.it Microwave irradiation can also be used to accelerate this substitution step. chim.it
A generalized reaction scheme is presented below:
Step 1: Chlorination 2-(2-Chlorophenyl)quinazolin-4(3H)-one + POCl₃ → 4-Chloro-2-(2-chlorophenyl)quinazoline
Step 2: AminationDerivatization Strategies for Structural Diversification and Library Generation
The this compound scaffold serves as a template for generating libraries of related compounds for structure-activity relationship (SAR) studies. Diversification can be achieved at several positions:
Variation of the C-2 Aryl Group : Instead of 2-chlorobenzaldehyde or a related precursor, a wide range of substituted benzaldehydes or benzoic acids can be used in the initial ring-forming reaction. This allows for the exploration of different electronic and steric effects at the C-2 position.
Variation of the C-4 Amino Group : Pyrrolidine can be replaced with a vast array of primary or secondary amines (both cyclic and acyclic) in the final SNAr step. This allows for fine-tuning of properties such as solubility and hydrogen bonding capacity.
Modification of the Quinazoline Core : Substituents can be introduced onto the benzo part of the quinazoline ring by starting with appropriately substituted anthranilic acids or isatoic anhydrides. This allows for the exploration of the entire chemical space around the core scaffold.
These strategies, particularly when combined with high-throughput synthesis techniques, enable the rapid generation of a large library of analogues for biological screening. organic-chemistry.org
General Analytical Approaches for Compound Characterization
The identity and purity of this compound and its analogues are confirmed using a standard suite of analytical techniques. researchgate.netlongdom.orgorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. nih.govrjptonline.org ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the aromatic protons on the quinazoline and chlorophenyl rings, as well as the aliphatic protons of the pyrrolidine moiety. researchgate.netnih.gov ¹³C NMR confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. soton.ac.uk High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For quinazoline derivatives, characteristic absorption bands for C=N and C=C bonds in the aromatic system are typically observed between 1478–1628 cm⁻¹. researchgate.net
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise conformation and spatial arrangement of the atoms in the solid state. mdpi.comnih.govresearchgate.netmdpi.com
The table below summarizes typical data obtained from these analytical methods.
| Technique | Information Obtained | Typical Observations for the Target Compound |
| ¹H NMR | Proton environment and connectivity | Signals in the aromatic region (quinazoline, chlorophenyl) and aliphatic region (pyrrolidine). |
| ¹³C NMR | Carbon skeleton | Resonances corresponding to all unique carbon atoms in the molecule. |
| MS (ESI+) | Molecular weight and fragmentation | A molecular ion peak [M+H]⁺ corresponding to the compound's mass. |
| IR | Functional groups | Characteristic aromatic C=C and C=N stretching frequencies. |
| X-ray | 3D molecular structure | Precise bond lengths, bond angles, and solid-state conformation. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
General Principles of SAR in Quinazoline (B50416) Derivatives
The quinazoline core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. ekb.egmdpi.com Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C2 and C4 positions are pivotal for modulating potency and selectivity. nih.gov
Generally, the quinazoline nucleus acts as a hinge-binding motif in many kinase inhibitors, with the N1 and N3 atoms often forming crucial hydrogen bonds with the protein backbone. acs.org Modifications at C2 can influence the orientation of the molecule within the binding pocket and provide additional interactions, while substituents at C4 are often directed towards the solvent-exposed region, allowing for significant modifications to improve properties like solubility, cell permeability, and target selectivity. researchgate.netnih.gov Furthermore, substitutions on the benzene (B151609) ring portion of the quinazoline core, particularly at positions 6 and 7, are frequently exploited to enhance binding affinity and modulate pharmacokinetic properties. ekb.eg
Influence of the 2-Chlorophenyl Moiety on Biological Activity
The substituent at the C2 position of the quinazoline core plays a significant role in defining the compound's interaction with its biological target. The presence of an aryl group, such as a phenyl ring, at this position is a common feature in many biologically active quinazolines. nih.gov This aryl group can engage in hydrophobic and van der Waals interactions within the target's binding site.
In the case of 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, the phenyl ring is further substituted with a chlorine atom at the ortho position. The influence of this chloro group is twofold:
Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the phenyl ring and the adjacent quinazoline core. This modification can impact the strength of interactions, such as pi-stacking or cation-pi interactions, with aromatic amino acid residues in the binding pocket.
Steric Effects : The ortho-positioning of the chlorine atom introduces steric bulk, which can force a specific rotational conformation (torsion angle) of the phenyl ring relative to the quinazoline plane. This conformational constraint can be crucial for achieving optimal orientation and complementarity with the target protein, potentially enhancing binding affinity and selectivity. researchgate.net
Studies on related 2-aryl-substituted quinazolines have shown that the nature of the substituent on the phenyl ring can significantly impact cytotoxic activity. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, compounds with a phenyl group at C2 displayed moderate inhibitory effects on cancer cell growth, whereas bulkier systems like a naphthyl group were found to be unfavorable. nih.gov This highlights the sensitivity of the C2 position to the size and nature of the aryl substituent.
Table 1: Effect of Substitution on the 2-Aryl Moiety on Antiproliferative Activity Note: This table presents data from a representative series of 2-aryl quinazolinone analogs to illustrate SAR principles, as specific comparative data for the title compound was not available.
| Compound ID | 2-Aryl Substituent | Antiproliferative Activity (IC50 in µM) |
| 1a | Phenyl | 8.5 |
| 1b | 2-Methoxyphenyl | 3.2 |
| 1c | 3-Methoxyphenyl | 7.1 |
| 1d | Naphthyl | > 20 |
Role of the 4-Pyrrolidin-1-yl Moiety in Biological Interactions
The substituent at the C4 position of the quinazoline ring is critical for determining biological interactions and is often a key determinant of a compound's mechanism of action and selectivity. researchgate.net The introduction of amino groups, particularly cyclic amines like pyrrolidine (B122466), at this position has been a successful strategy in the development of potent and selective inhibitors for various targets, including kinases. mdpi.com
The 4-pyrrolidin-1-yl moiety in the title compound serves several important functions:
Hydrogen Bonding and Solvation : The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. More importantly, this basic nitrogen-containing group enhances the aqueous solubility of the molecule, which is a crucial property for drug candidates.
Conformational Rigidity : Compared to acyclic amines, the cyclic nature of the pyrrolidinyl group reduces the number of rotatable bonds, leading to a more conformationally constrained molecule. This pre-organization can result in a lower entropic penalty upon binding to a target, thereby increasing binding affinity.
Target-Specific Interactions : The pyrrolidine ring can fit into specific hydrophobic pockets or grooves on the surface of the target protein. Its size and shape are often optimal for establishing favorable van der Waals contacts.
A notable study demonstrated that introducing a pyrrolidineoxy group at the C4 position of a quinazoline scaffold led to the discovery of highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). acs.org This highlights the significant contribution of such cyclic moieties at the C4 position to achieving high-affinity binding and target selectivity.
Table 2: Influence of C4-Substituent on PI3Kδ Inhibitory Activity Note: Data from a series of 4-substituted quinazolines demonstrating the importance of the cyclic amine moiety.
| Compound ID | C4-Substituent | PI3Kδ Inhibition (IC50 in nM) |
| 2a | Methoxy (B1213986) | 85.2 |
| 2b | Pyrrolidineoxy | 4.5 |
| 2c | Piperidineamino | 3.0 |
| 2d | Morpholino | 98.7 |
Positional Effects of Substituents on the Quinazoline Core
SAR studies have frequently identified the C6 and C7 positions as particularly important for modification. ekb.eg For example, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like gefitinib and erlotinib, small, electron-donating groups such as methoxy groups at positions 6 and 7 enhance binding affinity by interacting with specific amino acid residues in the ATP-binding pocket. Conversely, the introduction of bulky groups can lead to steric clashes and a loss of activity. Single substitutions, such as a bromine atom at the C6 position, have also been shown to be beneficial for the antitumor activities of some 2-phenyl-quinazolin-4-one derivatives. nih.gov The strategic placement of substituents on the quinazoline core is therefore a critical element in optimizing the biological profile of these compounds.
Rational Design Approaches for Modulating Potency and Selectivity
The development of potent and selective quinazoline-based compounds often relies on rational, structure-based design approaches. researchgate.net By utilizing co-crystal structures of lead compounds bound to their target proteins, medicinal chemists can visualize key interactions and identify opportunities for optimization. nih.gov
Common strategies for modulating potency and selectivity include:
Scaffold Hopping : Replacing the quinazoline core with a related heterocyclic system (e.g., pyrimidine) while maintaining key pharmacophoric features to explore new intellectual property space and improve properties. researchgate.net
Fragment-Based Growth : Starting with a small fragment that binds weakly to the target and iteratively growing it by adding chemical moieties that occupy adjacent binding pockets to build a high-affinity ligand.
Bioisosteric Replacement : Exchanging functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For example, replacing a metabolically labile methoxy group with a more stable fluoro group.
Conformational Constraint : Introducing rigid elements, such as rings or double bonds, to lock the molecule into its bioactive conformation, thereby increasing potency. The use of the pyrrolidine ring at C4 is an example of this principle.
These rational design approaches, guided by computational modeling and empirical SAR data, are essential for transforming initial hits into highly optimized drug candidates with desired potency and selectivity profiles.
Pharmacological Profiling in Preclinical Biological Models
In Vitro Biological Activity Assessment
The in vitro evaluation of quinazoline (B50416) derivatives has revealed a broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiparasitic effects.
Cell-Based Assays for Target Engagement and Functional Response
Cell-based assays are crucial for determining the cellular effects of a compound and its potential as a therapeutic agent. While specific data for 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline is limited, studies on analogous quinazoline structures provide insight into the potential activities of this class of compounds.
For instance, a series of novel 4-hydroxyquinazoline (B93491) derivatives were synthesized and evaluated for their ability to enhance sensitivity in primary PARPi-resistant cell lines. nih.gov One compound, in particular, demonstrated superior cytotoxicity in HCT-15 and HCC1937 cell lines, which are PARPi-resistant. nih.gov This compound was found to suppress intracellular PAR formation and enhance γH2AX aggregation in a dose-dependent manner. nih.gov Further mechanistic studies showed that it stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. nih.gov
Another study focused on novel 1,2,4-oxadiazole/quinazoline-4-one hybrids and their antiproliferative activity. The viability of these compounds was tested on the human mammary gland epithelial (MCF-10A) normal cell line, and none of the examined compounds were found to be cytotoxic, with all hybrids showing more than 89% cell viability at a concentration of 50 µM. nih.gov
These findings, although not specific to this compound, highlight the potential for quinazoline derivatives to engage with cellular targets and elicit functional responses relevant to cancer therapy.
Table 1: Cytotoxicity of a 4-Hydroxyquinazoline Derivative in PARPi-Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT-15 | A32 | 10.93 ± 0.71 |
Biochemical Assays for Enzyme Inhibitory Potency
Biochemical assays are employed to determine the direct inhibitory effect of a compound on specific enzymes. Quinazoline derivatives have been investigated as inhibitors of various enzymes, including those involved in cancer and inflammation.
In a study on 4-hydroxyquinazoline derivatives, a lead compound was evaluated for its in vitro inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov The compound exhibited an IC50 value of 63.81 ± 2.12 nM, demonstrating its ability to effectively inhibit PARP1 in a biochemical assay. nih.gov
Another area of investigation for quinazoline derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. While specific enzyme inhibition data for this compound is not available, the anti-inflammatory activity observed in cellular and in vivo models suggests a potential interaction with inflammatory enzymes.
Evaluation against Microbial Strains (e.g., Antibacterial, Antifungal, Antiviral)
The antimicrobial properties of quinazoline derivatives have been extensively studied, with various analogs demonstrating activity against a range of bacterial, fungal, and viral pathogens.
Antibacterial Activity:
A study on quinazolinone peptide derivatives revealed that all synthesized compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net One compound was found to be particularly active against Streptococcus pyogenes and Staphylococcus aureus, while another showed greater activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net
In another investigation, a series of 2,3,6-trisubstituted quinazolin-4-ones were evaluated for their antimicrobial activity. biomedpharmajournal.org Different derivatives showed excellent activity against specific bacterial strains, including E. coli and P. aeruginosa. biomedpharmajournal.org Furthermore, new quinazoline-related derivatives have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. docsdrive.com
The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. nih.gov A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.govresearchgate.net
Table 2: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 5a | Streptococcus pyogenes | Active |
| 5a | Staphylococcus aureus | Active |
| 5c | Pseudomonas aeruginosa | Active |
| 5c | Escherichia coli | Active |
| A-2 | E. coli | Excellent |
Antifungal Activity:
Several studies have highlighted the antifungal potential of quinazoline derivatives. A series of new quinazoline and benzoxazinone (B8607429) derivatives were examined against Sclerotium cepivorum and Botrytis allii, fungi that cause white rot and neck rot diseases in onions. nih.gov The tested compounds showed a significant reduction in mycelial growth and the number of sclerotia. nih.gov
Newly synthesized compounds containing a quinazolinone structure exhibited significant antifungal activity against seven phytopathogenic fungi. mdpi.com For Rhizoctonia solani AG1, the inhibition effect was better when the connecting group on the quinazolinone was a chloride. mdpi.com Conversely, against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, compounds containing a cyano group showed better inhibitory effects. mdpi.com
Antiviral Activity:
The antiviral activity of quinazoline derivatives has also been a subject of investigation. One study reported that a newly synthesized 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one inhibited the replication of herpes simplex virus-1 (KOS), herpes simplex virus-2 (G), vaccinia virus, and herpes simplex virus-1 TK- KOS ACVr. researchgate.net
Furthermore, four series of 2,4-disubstituted quinazolines were designed and synthesized as new anti-influenza A virus agents. Many of these compounds exhibited potent in vitro anti-influenza A virus activity with low cytotoxicity. nih.gov Specifically, two compounds showed significant activity against the influenza A/WSN/33 virus (H1N1). nih.gov Quinazolinone compounds have also demonstrated potent antiviral activity against Zika and Dengue viruses, with some compounds inhibiting Zika virus replication by 99.9% at a concentration of 10 µM. nih.gov
Antiparasitic Activity Assessment in Parasite Cultures
Quinazoline derivatives have emerged as a promising class of compounds with potential antiparasitic activity, particularly against the malaria parasite, Plasmodium falciparum.
In one study, a series of quinazoline-derived molecules were synthesized and evaluated for their in vitro antiplasmodial activity on the W2 chloroquino-resistant P. falciparum strain. medchemexpress.cn Two of the fourteen tested molecules exhibited significant antiplasmodial activity with IC50 values of 0.95 and 1.3 µM, respectively, and showed low toxicity towards human cell lines. medchemexpress.cn
Another investigation screened a panel of 51 compounds designed to target epigenetic enzymes for their activity against P. falciparum. researchgate.net Based on their in vitro activity against drug-susceptible and drug-resistant strains, selectivity index, and favorable pharmacokinetic properties, four compounds, including three DNMT inhibitors, were selected for further preclinical studies. researchgate.net
In Vivo Biological Evaluation in Non-Human Models
The in vivo assessment of quinazoline derivatives in animal models has provided further evidence of their therapeutic potential in various disease areas.
Assessment of Efficacy in Animal Models (e.g., anti-inflammatory, antiplasmodial, anti-tuberculosis)
Anti-inflammatory Activity:
The anti-inflammatory potential of quinazoline derivatives has been evaluated using the carrageenan-induced rat paw edema model. A series of new 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazoline and 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazoline derivatives were synthesized and tested for their anti-inflammatory effects. wisdomlib.org Nine of the tested compounds showed activity comparable to the standard drug, indomethacin. wisdomlib.org
In another study, newer quinazolinone analogs were screened for anti-inflammatory activity at a dose of 50 mg/kg p.o. using phenylbutazone (B1037) as a reference drug. nih.gov The tested compounds exhibited edema inhibition ranging from 15.1% to 32.5%. nih.gov Notably, compounds substituted with a p-chlorophenyl group showed better anti-inflammatory activity than those with a phenyl group. nih.gov
Antiplasmodial Activity:
The in vivo efficacy of quinazoline derivatives against malaria has been demonstrated in mouse models. In a study involving DNMT inhibitors with a quinazoline scaffold, oral efficacy was observed in a mouse model of Plasmodium berghei infection. researchgate.net Two of the examined compounds displayed oral efficacy in mouse models of both P. berghei and P. falciparum infection. researchgate.net
Anti-tuberculosis Activity:
The 2,4-diaminoquinazoline series of compounds have been extensively evaluated for their potential as lead candidates for tuberculosis drug discovery. nih.gov Pharmacokinetic studies in rats demonstrated that good in vivo exposure of these compounds is achievable. nih.govresearchgate.net A representative compound from this series showed bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.govresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxyquinazoline |
| 1,2,4-oxadiazole/quinazoline-4-one hybrids |
| 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one |
| 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazoline |
| 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazoline |
| Phenylbutazone |
| Indomethacin |
| 2,4-diaminoquinazoline |
| quinazolinone peptide derivatives |
| 2,3,6-trisubstituted quinazolin-4-ones |
| benzoxazinone |
| Poly(ADP-ribose) polymerase 1 (PARP1) |
| Cyclooxygenase (COX) |
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Animal Models
A complete pharmacokinetic profile in preclinical animal models would typically involve the characterization of absorption, distribution, metabolism, and excretion (ADME). This would include data on the compound's bioavailability after administration, its distribution into various tissues, the metabolic pathways it undergoes, and the routes of its elimination from the body.
Pharmacodynamic studies would focus on the relationship between the compound's concentration and its pharmacological effect. This would involve assessing the onset, duration, and intensity of the compound's action in relation to its concentration at the site of action.
Table 1: Illustrative Pharmacokinetic Parameters in a Rodent Model
| Parameter | Value | Units |
|---|---|---|
| Bioavailability (F%) | Data Not Available | % |
| Peak Plasma Concentration (Cmax) | Data Not Available | ng/mL |
| Time to Peak Concentration (Tmax) | Data Not Available | h |
| Half-life (t1/2) | Data Not Available | h |
| Volume of Distribution (Vd) | Data Not Available | L/kg |
| Clearance (CL) | Data Not Available | L/h/kg |
This table is for illustrative purposes only, as specific data for this compound is not available in the public domain.
Target Engagement Verification in Preclinical Animal Systems
To confirm that a compound is interacting with its intended biological target in a living organism, target engagement studies are crucial. These studies can employ various techniques, such as positron emission tomography (PET) imaging with a radiolabeled form of the compound or a competing ligand, or by measuring downstream biomarkers that are modulated by the target's activity.
Evidence of target engagement provides confidence that the observed pharmacological effects are due to the intended mechanism of action.
Table 2: Representative Target Engagement Data
| Animal Model | Method | Target Occupancy (%) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as specific data for this compound is not available in the public domain.
Advanced Computational and Structural Biology Approaches
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, molecular docking is employed to simulate its interaction with a specific protein target. This analysis helps in understanding the binding affinity and the mode of interaction at the molecular level.
The process involves preparing the three-dimensional structure of the ligand, this compound, and the target protein. The protein's binding site is identified, and a docking algorithm is used to fit the ligand into this site in various conformations. The stability of each pose is evaluated using a scoring function, which estimates the binding energy. Lower binding energy values typically indicate a more stable ligand-protein complex.
For quinazoline (B50416) derivatives, molecular docking studies have been instrumental in identifying key interactions with their biological targets. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the phenyl and pyrrolidinyl groups can engage in hydrophobic and van der Waals interactions with the amino acid residues in the binding pocket of the target protein.
Illustrative Ligand-Protein Interactions for this compound:
| Interaction Type | Interacting Group on Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Quinazoline nitrogen | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic | 2-Chlorophenyl group | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydrophobic | Pyrrolidinyl group | Alanine, Proline, Methionine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
These predicted interactions provide a rational basis for the observed biological activity and guide the design of new analogues with improved binding affinity.
Homology Modeling in Target Structure Prediction
When the experimental three-dimensional structure of a protein target is unavailable, homology modeling can be used to construct a reliable model. This technique is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. For a novel target of this compound, where the crystal structure has not been determined, homology modeling is an invaluable tool.
The process begins with identifying a protein with a known experimental structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target protein is then aligned with the template sequence. Based on this alignment, a three-dimensional model of the target protein is built using the template's structure as a scaffold. The final model is then refined and validated to ensure its stereochemical quality and accuracy.
Once a high-quality model of the target protein is generated, it can be used for molecular docking studies with this compound to predict its binding mode and affinity. This approach allows for structure-based drug design efforts to proceed even in the absence of an experimentally determined protein structure.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
In a QSAR study, a set of molecules with known biological activities is selected. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., hydrophobicity, electronic properties) and topological features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A well-validated QSAR model can be a powerful predictive tool. nih.gov It can help in identifying the key structural features that are important for the biological activity of this compound and its analogues. This information can then be used to prioritize the synthesis of new compounds with potentially higher activity.
Example of a QSAR Equation:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2, ... are coefficients determined from the statistical analysis.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static picture of the binding, MD simulations can reveal the flexibility of the protein and the ligand, and the stability of their interactions.
In an MD simulation, the atoms of the system (the protein, the ligand, and surrounding solvent molecules) are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. The simulation generates a trajectory of the system's conformations over a certain period, typically nanoseconds to microseconds.
For the complex of this compound with its target protein, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Identify key amino acid residues that are consistently involved in the interaction.
Calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores.
Understand the conformational changes that may occur in the protein upon ligand binding.
These insights are crucial for a deeper understanding of the compound's mechanism of action and for the rational design of more potent inhibitors.
Co-crystallization and X-ray Crystallography for Binding Mode Elucidation
The most definitive method for determining the binding mode of a ligand to its protein target is X-ray crystallography of the co-crystallized complex. This experimental technique provides a high-resolution, three-dimensional structure of the ligand bound to the protein's active site.
The process involves preparing a highly pure sample of the protein and the ligand, this compound. The protein and ligand are then mixed in a solution under conditions that favor the formation of a stable complex and subsequent crystallization. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the crystal, from which the atomic positions of the protein and the bound ligand can be determined.
The resulting crystal structure provides unambiguous information about:
The precise orientation and conformation of the ligand in the binding site.
The specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Any conformational changes in the protein that are induced by ligand binding.
This detailed structural information is invaluable for validating the predictions from computational methods like molecular docking and for guiding further lead optimization efforts.
Future Research Directions and Lead Optimization Strategies
Development of Novel Quinazoline (B50416) Analogues with Enhanced Potency and Selectivity
The development of novel analogues based on a lead structure is a fundamental strategy in drug discovery. For the quinazoline scaffold, extensive research has established clear structure-activity relationships (SAR) that can guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov
Key strategies for creating new analogues include:
Modification of the C2 and C4 Positions: The substituents at the C2 and C4 positions of the quinazoline ring are critical for determining biological activity and target specificity. biomedres.us For instance, in the development of kinase inhibitors, the 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore. scirp.org Systematic modification of the 2-(2-chlorophenyl) and 4-(pyrrolidin-1-yl) groups could lead to analogues with enhanced binding affinity. For example, introducing different halogen atoms or other electron-withdrawing/donating groups to the phenyl ring at C2 can modulate activity. mdpi.com Similarly, exploring variations of the pyrrolidine (B122466) ring at C4, such as altering ring size or introducing substituents, could significantly impact potency. biomedres.us
Substitution on the Quinazoline Core: Modifications at other positions of the quinazoline ring (e.g., C5, C6, C7, C8) have been shown to fine-tune the properties of these compounds. researchgate.netnih.gov Adding electron-donating groups like methoxy (B1213986) (–OCH3) at the C6 and C7 positions has been a successful strategy for enhancing the activity of EGFR inhibitors. researchgate.net A rational drug design approach, based on co-crystal structures of lead compounds with their target proteins, can guide the design of these modifications to achieve higher selectivity and potency. nih.gov
Molecular Hybridization: A modern approach involves creating hybrid molecules by combining the quinazoline scaffold with other known pharmacophores. nih.gov This strategy aims to develop analogues with improved potency or even dual-action capabilities by incorporating features from different bioactive molecules. nih.gov
The goal of these synthetic efforts is to produce a library of compounds for screening. Biological evaluation of these new derivatives against various cancer cell lines and specific molecular targets can identify compounds with superior profiles compared to the original lead. mdpi.comnih.gov For example, a study on novel quinazoline derivatives identified a compound that exhibited nanomolar inhibitory activity against the MGC-803 gastric cancer cell line, demonstrating a 32-fold selectivity against normal cells. mdpi.com
Table 1: Examples of Quinazoline Modifications and Their Reported Effects
| Modification Site | Substituent | Observed Effect | Target Class |
|---|---|---|---|
| C4 Position | Substituted aminothiazole | Potent Aurora A and B inhibitory activity and excellent selectivity. researchgate.net | Kinases |
| C6, C7 Positions | Dimethoxy groups | Increased activity in kinase inhibitors. researchgate.net | Kinases |
| C7 Position | Piperazine ring | Potent inhibitory activities toward TNF-alpha production and T cell proliferation. nih.gov | Cytokines |
| C2 Position | Thioalkyl fragment | Increased inhibitory activity against dihydrofolate reductase. nih.gov | DHFR |
Strategies for Modulating ADME Properties (Absorption, Distribution, Metabolism, Excretion) in Preclinical Settings
A promising biological profile is not sufficient for a compound to become a successful drug; it must also possess favorable pharmacokinetic (ADME) properties. scirp.orgpnrjournal.com Early assessment and optimization of ADME properties are crucial to reduce the high attrition rates in drug development. scirp.org
For quinazoline derivatives, including 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, several strategies can be employed in preclinical settings:
In Silico Prediction: Computational tools and models are widely used for the early prediction of ADME properties. scirp.orgscirp.org Platforms can calculate parameters based on Lipinski's "rule of five" and other molecular properties to assess the potential oral bioavailability of a compound. scirp.org Tools like admetSAR can be used to predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeation, and potential toxicity. nih.govresearchgate.net
Structural Modification: The ADME properties of a lead compound can be fine-tuned through chemical modification. Structure-activity relationship studies have shown that even small changes to the quinazoline scaffold can significantly alter its pharmacokinetic profile. scirp.org For example, optimizing the substituents at the C6 and C7 positions of the quinazoline core can improve metabolic stability and oral bioavailability. x-mol.net One study successfully identified an orally bioavailable (F% = 54) multi-kinase inhibitor by modifying the quinazoline core of a parent compound that lacked this property. x-mol.net
In Vitro Assays: Preclinical evaluation involves a battery of in vitro assays to measure key ADME parameters. These include assays for metabolic stability using liver microsomes, cell permeability assays (e.g., Caco-2), and plasma protein binding studies. x-mol.netnih.gov
By integrating these computational and experimental approaches, researchers can iteratively modify the structure of this compound to optimize its ADME profile while maintaining or improving its desired biological activity.
Application of Chemoinformatics and Machine Learning in Compound Discovery
Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. mdpi.com These computational approaches are particularly valuable for exploring the vast chemical space of quinazoline derivatives.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazolines, 2D- and 3D-QSAR models have been successfully developed to predict their anticancer potential and guide the design of new analogues with enhanced activity. researchgate.netnih.gov Machine learning algorithms, such as support vector machines (SVM), are often used to build robust and predictive QSAR models. nih.govplos.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ukaazpublications.com Docking studies can elucidate the binding mode of this compound within the active site of a potential target, revealing key interactions like hydrogen bonds and π-π stacking. nih.govijfmr.com This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity. ijfmr.com
Virtual Screening: Virtual screening uses computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. mdpi.com This approach can be used to screen virtual libraries of novel quinazoline derivatives against specific targets, prioritizing the most promising candidates for synthesis and biological testing. researcher.life
De Novo Design: Machine learning models can also be used to design entirely new molecules. By learning from existing data on active quinazoline compounds, these models can generate novel structures with a high probability of possessing the desired biological activity and drug-like properties. mdpi.com
By leveraging these in silico tools, the process of discovering and optimizing novel quinazoline-based drug candidates can be made significantly more efficient and cost-effective. ijddr.in
Role of this compound as a Research Probe or Lead Compound
The compound this compound, with its distinct substitution pattern, serves as a valuable starting point for drug discovery programs. The quinazoline core is a well-established "privileged" scaffold, known to be a part of numerous biologically active molecules. nih.govresearchgate.net
Its potential roles include:
Research Probe: A research probe is a molecule used to study the function of a specific biological target. If this compound is found to be a potent and selective inhibitor of a particular protein (e.g., a kinase, a polymerase), it can be used as a chemical tool to investigate the cellular roles of that protein and its involvement in disease pathways. nih.gov
Lead Compound: A lead compound is a chemical starting point for drug development. mdpi.com The structural features of this compound—a substituted phenyl ring at C2 and a heterocyclic amine at C4—are common motifs in many approved quinazoline-based drugs. mdpi.com For instance, the 4-amino substitution is a key feature of many kinase inhibitors. nih.gov The compound's existing structure can be systematically modified using the lead optimization strategies discussed previously (analogue synthesis, ADME modulation) to improve its therapeutic index and develop it into a clinical candidate. mdpi.com
The journey from a lead compound to an approved drug is long and complex, but the foundation provided by the quinazoline scaffold makes this compound a promising candidate for further investigation. Its initial biological profile will dictate the specific therapeutic area to be pursued, with oncology being a particularly promising field for quinazoline derivatives. nih.govexp-oncology.com.ua
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Fu (Fluorouracil) |
| Erlotinib |
| Gefitinib |
| Lapatinib |
| Prazosin |
| Doxazosin |
| Terazosin |
| Sunitinib |
| Paclitaxel |
| Methaqualone |
| Bedaquiline |
| Fasudil |
| Ripasudil |
| Olaparib |
| Belumosudil |
| Barasertib (AZD1152) |
| Celecoxib |
| Naproxen |
| Temozolomide (TMZ) |
| Luotonin A |
| Vasicinone |
| Cyclophosphamide |
| Chlorambucil |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, and how do reaction conditions influence yield?
- Methodology :
- Condensation reactions are commonly used, with reagents like 2-aminobenzophenone, aldehydes, and ammonium acetate in ethanol under reflux (313 K). Catalysts such as dimethylaminopyridine (0.2 equiv) improve yields .
- Solvent selection significantly impacts yield. For example, ethanol or dioxane may yield 35–76% depending on temperature and pH. Higher yields (~76%) are achieved with polar aprotic solvents like DMF at 80°C .
- Post-synthesis purification via recrystallization (e.g., ethyl acetate) ensures purity >97% .
Q. How should researchers characterize the structural purity of this compound?
- Analytical techniques :
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions, with aromatic protons appearing at δ 7.2–8.5 ppm and pyrrolidine protons at δ 1.8–3.5 ppm .
- Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 325.1 [M+H]⁺) and fragmentation patterns .
- Elemental analysis validates stoichiometry (e.g., C: 64.5%, H: 4.7%, N: 12.9%) .
Q. What are the recommended storage conditions to maintain stability?
- Store at -20°C under inert atmosphere (argon/nitrogen) for long-term stability (1–2 years). Short-term storage (1–2 weeks) at 2–8°C is acceptable .
- Avoid exposure to moisture or light, which may degrade the quinazoline core or chlorophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data reconciliation strategies :
- Compare assay conditions: Discrepancies in antibacterial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from variations in bacterial strains or MIC testing protocols .
- Validate target engagement using kinase inhibition assays (e.g., tyrosine kinase IC₅₀ values) to confirm mechanism-specific activity .
- Control for stereochemical purity, as impurities >3% can skew bioactivity results .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for quinazoline derivatives?
- SAR optimization :
- Pyrrolidine substitution : Replace pyrrolidin-1-yl with piperidine or morpholine to assess steric/electronic effects on target binding .
- Chlorophenyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Quinazoline core diversification : Incorporate fused rings (e.g., pyridopyrimidines) to improve solubility or selectivity .
Q. What experimental approaches validate the pharmacological mechanisms of this compound?
- In vitro models :
- Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) to quantify antiproliferative effects .
- Enzyme inhibition assays (e.g., EGFR kinase) with fluorescence-based ADP-Glo™ detection .
- In silico tools :
- Molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .
- Pharmacokinetic modeling (SwissADME) to optimize logP (target ~2.5) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
